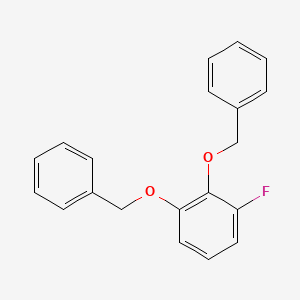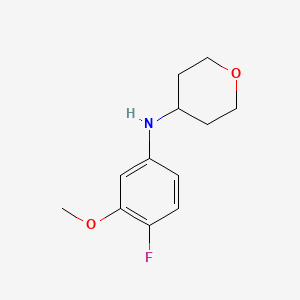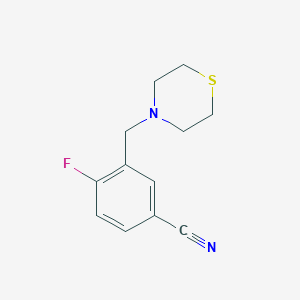
5-Fluoro-7-(trifluoromethyl)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-7-(trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, an oxygen-containing heterocyclic compound. This compound is notable for its unique structural features, which include a fluorine atom at the 5th position and a trifluoromethyl group at the 7th position on the chroman-4-one skeleton. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Pechmann condensation, which involves the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
For industrial production, methods that avoid high-pollution catalysts and ensure high yield and purity are preferred. One such method involves the use of environmentally friendly catalysts and mild reaction conditions to achieve a high yield of 5,7-difluorochroman-4-one, which can be further modified to obtain 5-Fluoro-7-(trifluoromethyl)chroman-4-one .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-7-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the chroman-4-one scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-7-(trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antiviral, antibacterial, and anticancer activities.
Medicine: It is explored for its neuroprotective, cardioprotective, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 5-Fluoro-7-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated chroman-4-one derivatives, such as:
Uniqueness
5-Fluoro-7-(trifluoromethyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a trifluoromethyl group enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H6F4O2 |
|---|---|
Molekulargewicht |
234.15 g/mol |
IUPAC-Name |
5-fluoro-7-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6F4O2/c11-6-3-5(10(12,13)14)4-8-9(6)7(15)1-2-16-8/h3-4H,1-2H2 |
InChI-Schlüssel |
DVJWBQFUGMBUSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C(=CC(=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)



![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)



![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)


![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)

